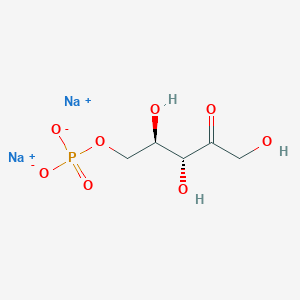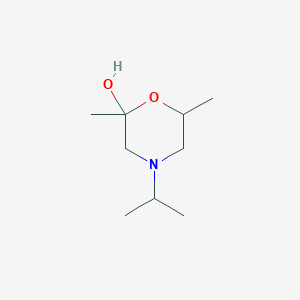
Bassianolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bassianolide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Bassianolide is a cyclooctadepsipeptide insecticide produced by the entomopathogenic fungi, Beauveria bassiana and Verticillium lecanii . The primary targets of this compound are major arthropod pests . This fungus is known to produce a wide variety of mycotoxins and enzymes in its spores that kill or inhibit the metabolic activity of pests .
Mode of Action
The entomopathogenic activity of Beauveria bassiana, the producer of this compound, requires the production of infection structures (appressoria), metabolites, proteins, and enzymes . These allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, proliferate in the hemocoel as blastospores (hyphal bodies capable of evading the host immune system ), and ultimately kill the host .
Biochemical Pathways
The biochemical pathways affected by this compound involve the production of infection structures, metabolites, proteins, and enzymes . These elements allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, and proliferate in the hemocoel . The downstream effects include the inhibition of the metabolic activity of pests, leading to their death .
Pharmacokinetics
It’s known that the fungus beauveria bassiana, which produces this compound, can adhere to its host, penetrate the host’s cuticle, and proliferate within the host This suggests that this compound may have effective absorption and distribution properties
Result of Action
The molecular and cellular effects of this compound’s action involve the production of infection structures, metabolites, proteins, and enzymes that allow B. bassiana conidia to adhere to the host arthropod, penetrate the cuticle, proliferate in the hemocoel, and ultimately kill the host . This compound and beauvericin were identified as the main metabolites in B. bassiana-infected larvae, indicating that they are likely major toxins of B. bassiana .
Action Environment
Numerous environmental and physiological factors, such as moisture, pH, humidity, temperature, atmospheric CO2 concentrations, and fungal spore load (colony forming unit/ml), spore viability, enzyme types in action, host plant chemistry and interactions, insect host species, and insect life stages, can speed up or slow down the microbial-mediated pest interaction in plants . The development of the fungus, sporulation, and multiplication within the host are all influenced by prevailing weather conditions and climate change .
Analyse Biochimique
Biochemical Properties
Bassianolide interacts with various enzymes and proteins to exert its effects. It is part of a cocktail of proteins, enzymes, organic acids, and bioactive secondary metabolites synthesized by Beauveria bassiana, which are responsible for the entomopathogenic activity and virulence .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause atonic symptoms in silkworm larvae, leading to their death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the entomopathogenic activity of Beauveria bassiana .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bassianolide involves the formation of a cyclic tetramer of the depsipeptide D-α-hydroxyisovaleric acid and N-methyl-L-leucine . The synthetic route typically includes the following steps:
Formation of Linear Peptide: The linear peptide is synthesized using standard peptide coupling reactions.
Cyclization: The linear peptide undergoes cyclization to form the cyclic depsipeptide structure.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Beauveria bassiana . The fungus is cultured under controlled conditions to optimize the production of this compound. The fermentation broth is then extracted and purified to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bassianolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beauvericin: Another cyclodepsipeptide produced by Beauveria bassiana with similar insecticidal properties.
Enniatin A: A related compound with antimicrobial and insecticidal activities.
Ferricrocin: An intracellular siderophore with roles in iron transport and storage.
Uniqueness of Bassianolide
This compound is unique due to its specific structure and potent insecticidal activity.
Propriétés
Numéro CAS |
64763-82-2 |
|---|---|
Formule moléculaire |
C48H84N4O12 |
Poids moléculaire |
909.2 g/mol |
Nom IUPAC |
(3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37+,38+,39+,40+/m0/s1 |
Clé InChI |
QVZZPLDJERFENQ-NKTUOASPSA-N |
SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |
SMILES isomérique |
CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |
SMILES canonique |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C |
Apparence |
White solid |
Synonymes |
(-)-Bassianolide; NSC 321804 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)








